

Commercial Availability and Synthesis of 1-Ethoxy-2-heptanone: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and a plausible synthetic route for **1-Ethoxy-2-heptanone** (CAS No. 51149-70-3). Due to its nature as a specialty chemical, sourcing and synthesis strategies are emphasized for research and development applications.

Physicochemical Properties

1-Ethoxy-2-heptanone is a ketone derivative with an ether linkage. A summary of its key physicochemical properties is presented in Table 1. This data is aggregated from various chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value	Source
CAS Number	51149-70-3	PubChem[2], LookChem[1]
Molecular Formula	C9H18O2	PubChem[2], LookChem[1]
Molecular Weight	158.24 g/mol	PubChem[2]
Boiling Point	228.3 °C at 760 mmHg	LookChem[1]
Density	0.876 g/cm ³	LookChem[1]
Flash Point	82.1 °C	LookChem[1]
Refractive Index	1.418	LookChem[1]
IUPAC Name	1-ethoxyheptan-2-one	PubChem[2]

Commercial Availability

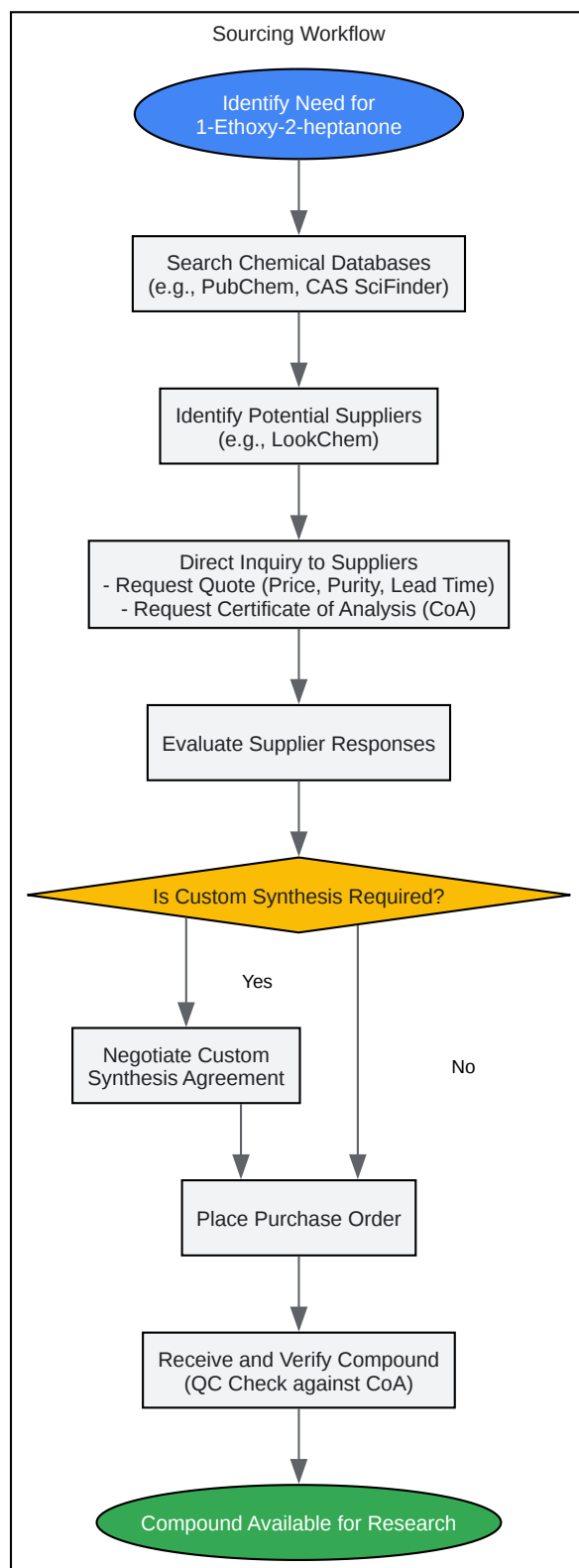
The commercial availability of **1-Ethoxy-2-heptanone** appears to be limited, suggesting it is not a widely stocked research chemical. Initial searches indicate that it is more likely to be available from suppliers specializing in niche and rare chemicals, particularly those based in Asia.

Potential sourcing platforms like LookChem list **1-Ethoxy-2-heptanone** and may connect buyers with manufacturers. One specific company, Zhengzhou Baoyu Pharmaceutical Co., Ltd., has been mentioned in connection with this compound. However, direct stock availability, purity levels, and pricing are not readily accessible and would likely require direct inquiry.

For researchers and drug development professionals, sourcing a compound with limited availability necessitates a structured approach. This typically involves identifying potential suppliers through chemical databases, making direct inquiries, and potentially negotiating custom synthesis if the compound is not available off-the-shelf.

Sourcing Workflow for Rare Chemicals

A logical workflow for sourcing a specialty chemical like **1-Ethoxy-2-heptanone** is crucial to manage timelines and resources effectively. The following diagram illustrates a typical procurement process for such compounds.



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A logical workflow for sourcing rare chemical compounds.

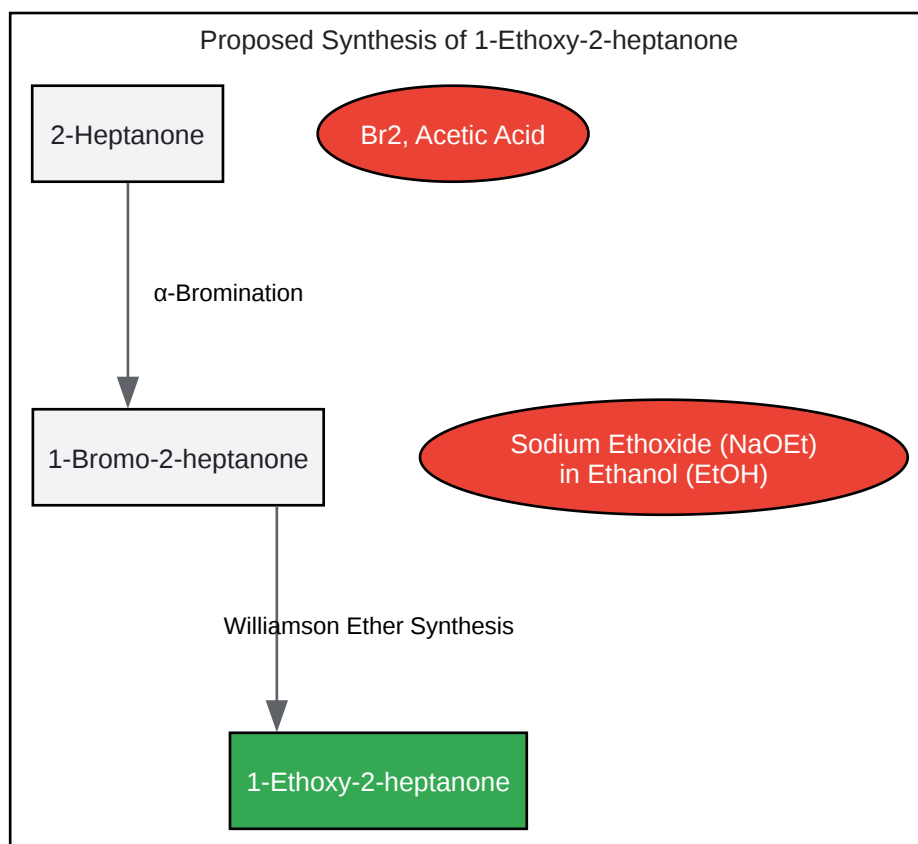
Synthesis of 1-Ethoxy-2-heptanone

Given the limited commercial availability, in-house synthesis may be a viable option for obtaining **1-Ethoxy-2-heptanone** for research purposes. While a specific, published experimental protocol for this exact molecule is not readily available, a plausible synthetic route can be designed based on established organic chemistry principles for the formation of α -alkoxy ketones.

A common and effective method for synthesizing α -alkoxy ketones involves the Williamson ether synthesis, where an enolate of a ketone is reacted with an alkyl halide.^{[5][6][7][8][9]} An alternative approach is the alkylation of an α -halo ketone with an alkoxide. The latter is often more regioselective for unsymmetrical ketones.

Proposed Synthetic Pathway

A plausible two-step synthesis of **1-Ethoxy-2-heptanone** starts from 2-heptanone. The first step is an α -halogenation, followed by a nucleophilic substitution with sodium ethoxide (the Williamson ether synthesis).



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A proposed two-step synthesis of **1-Ethoxy-2-heptanone**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Step 1: α -Bromination of 2-Heptanone to yield 1-Bromo-2-heptanone

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), dissolve 2-heptanone (1 equivalent) in glacial acetic acid.
- **Bromination:** Cool the flask in an ice bath. Slowly add bromine (1 equivalent) dissolved in glacial acetic acid from the dropping funnel with constant stirring. The addition rate should be controlled to keep the reaction temperature below 10-15 °C.

- **Reaction Completion:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the red-brown color of bromine disappears.
- **Work-up:** Pour the reaction mixture into a large volume of cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with saturated sodium thiosulfate solution to remove any unreacted bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-heptanone can be purified by vacuum distillation.

Step 2: Williamson Ether Synthesis to yield **1-Ethoxy-2-heptanone**

- **Preparation of Sodium Ethoxide:** In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide.
- **Nucleophilic Substitution:** To the freshly prepared sodium ethoxide solution, add the purified 1-bromo-2-heptanone (1 equivalent) dropwise at room temperature with vigorous stirring.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture may require gentle heating (reflux) to go to completion.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and quench with water. Remove the ethanol under reduced pressure.
- **Extraction and Purification:** Extract the aqueous residue with an organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, **1-Ethoxy-2-heptanone**, can be purified by vacuum distillation.

Characterization: The identity and purity of the synthesized **1-Ethoxy-2-heptanone** should be confirmed using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and mass spectrometry.

Conclusion

1-Ethoxy-2-heptanone is a specialty chemical with limited direct commercial availability. For researchers and professionals in drug development, acquiring this compound may necessitate a proactive sourcing strategy involving direct supplier inquiries and potentially custom synthesis. The provided hypothetical two-step synthesis from 2-heptanone offers a viable route for its laboratory-scale preparation. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount.

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